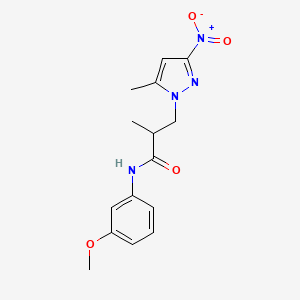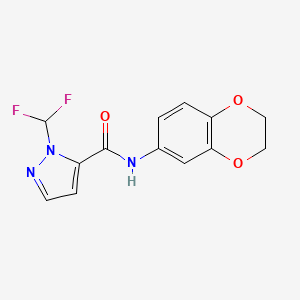![molecular formula C20H24N4O2S B10945811 (5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945811.png)
(5E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-[4-(pentyloxy)benzylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that combines a pyrazole ring, an imidazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and imidazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
- **3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(ETHOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The uniqueness of 3-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-{(E)-1-[4-(PENTYLOXY)PHENYL]METHYLIDENE}-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the pentoxy group, for example, may enhance its lipophilicity and influence its interaction with biological membranes and targets.
Propiedades
Fórmula molecular |
C20H24N4O2S |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
(5E)-3-(1,3-dimethylpyrazol-4-yl)-5-[(4-pentoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H24N4O2S/c1-4-5-6-11-26-16-9-7-15(8-10-16)12-17-19(25)24(20(27)21-17)18-13-23(3)22-14(18)2/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,27)/b17-12+ |
Clave InChI |
FOPALLYJEXJJEB-SFQUDFHCSA-N |
SMILES isomérico |
CCCCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CN(N=C3C)C |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CN(N=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzotriazol-1-yl)-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10945742.png)

![(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10945746.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10945748.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid](/img/structure/B10945752.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10945760.png)
![N-(3,4-dimethoxyphenyl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10945768.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-9-ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945777.png)
![5,7-bis(difluoromethyl)-N-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10945783.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10945784.png)
![7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10945791.png)
![N-(3-methylphenyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10945802.png)
![4-imino-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B10945807.png)
